molecular formula C10H13BrN2O2 B14915676 5-Bromo-N-(3-methoxypropyl)nicotinamide

5-Bromo-N-(3-methoxypropyl)nicotinamide

Cat. No.: B14915676
M. Wt: 273.13 g/mol
InChI Key: JDXDKDHKYZNSMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of environmentally friendly solvents and catalysts are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-methoxypropyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-(3-methoxypropyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-methoxypropyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in NAD+ metabolism, thereby influencing cellular energy production and DNA repair processes. The compound may also modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(3-methoxypropyl)nicotinamide is unique due to the presence of both the bromine atom and the 3-methoxypropyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-N-(3-methoxypropyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O2/c1-15-4-2-3-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

JDXDKDHKYZNSMG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

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